1-methyl-2-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-methyl-2-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H25N3O2S and its molecular weight is 335.47. The purity is usually 95%.
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Scientific Research Applications
CGRP Receptor Antagonism
- CGRP Receptor Inhibitor Synthesis : A compound closely related to 1-methyl-2-oxo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide demonstrated effectiveness as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. A convergent, stereoselective, and economical synthesis method for its hydrochloride salt was developed, highlighting its potential in therapeutic applications, especially in treating conditions like migraines where CGRP is a critical factor (Cann et al., 2012).
Microwave-Assisted Synthesis Techniques
- Microwave Synthesis of Thione Derivatives : Research on the synthesis of compounds like 3-Bromo-6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, which bear structural similarities to the queried compound, used microwave techniques. These methods provided higher yields in shorter times compared to conventional methods, underscoring the efficiency of modern synthesis techniques in producing biologically active compounds (Youssef et al., 2012).
Cardiovascular Research
- Cardiovascular Activity of Dihydropyridine Derivatives : The study of Nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, structurally related to the target compound, revealed insights into their cardiovascular activity and electrochemical oxidation. This research is significant for understanding the cardiac implications of similar dihydropyridine compounds (Krauze et al., 2004).
Novel Triazine Derivatives Synthesis
- Formation of Triazine Derivatives : A study explored the synthesis of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives from compounds structurally akin to the queried compound. The process involved a sequential aza-Wittig/cycloaddition/ring-transformation mechanism, significant for the synthesis of novel compounds with potential pharmacological activities (Okawa et al., 1997).
Chemical Synthesis and Modification
Alternative Products in One-Pot Reaction : The study of alternative products in a one-pot cyclocondensation process involving compounds similar to the queried molecule showed the formation of several novel compounds. Such studies are vital for understanding the versatility and potential applications of dihydropyridine derivatives in chemical synthesis (Krauze et al., 2007).
Microwave-Assisted Synthesis of Isothiazolopyridine : The research on microwave-assisted synthesis methods for isothiazolopyridines, pyridothiazines, and pyridothiazepines from compounds similar to the target molecule demonstrated the potential of these techniques in creating compounds with valuable biological activities (Youssef et al., 2012).
Cannabinoid Receptor Interaction
- Molecular Interaction with CB1 Receptor : A compound structurally related to the target molecule showed potent and selective antagonism for the CB1 cannabinoid receptor. This research is significant for understanding the interaction mechanisms of similar compounds with cannabinoid receptors, which could have implications in developing therapies for conditions influenced by these receptors (Shim et al., 2002).
Polyamide Synthesis Involving Piperazine
- Synthesis of Polyamides Containing Piperazine : The synthesis of polyamides using compounds structurally related to the queried molecule and containing piperazine demonstrated the creation of novel materials. Such studies are essential in the field of materials science for developing new polymers with unique properties (Hattori & Kinoshita, 1979).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable in drug research and development .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with its targets that results in these diverse effects.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
1-methyl-2-oxo-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-19-7-2-3-15(17(19)22)16(21)18-11-13-4-8-20(9-5-13)14-6-10-23-12-14/h2-3,7,13-14H,4-6,8-12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQQKCSYKFORKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.